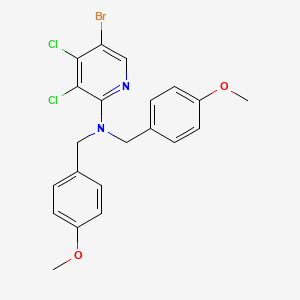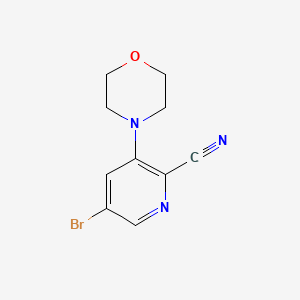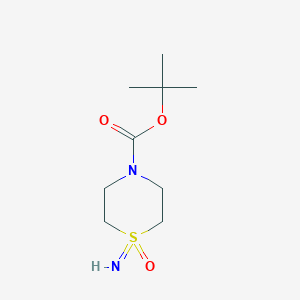
Suc-Ala-Ala-Pro-Phe-SBzl
概要
説明
Suc-Ala-Ala-Pro-Phe-SBzl is a protease enzyme that specifically cleaves peptide bonds at the carboxy-terminal (C-terminal) end of proteins and peptides, particularly after basic amino acids such as arginine and lysine . This enzyme is secreted by the pancreas and plays a crucial role in protein digestion by hydrolyzing peptide bonds . It is also involved in various physiological processes, including blood clotting, growth factor production, and wound healing .
作用機序
Target of Action
Carboxypeptidase B (CPB) is a protease enzyme that primarily targets peptides and proteins . It preferentially cleaves off basic amino acids, specifically arginine and lysine, from the C-terminus of a peptide . This enzyme is secreted by the pancreas and travels to the small intestine, where it aids in protein digestion .
Mode of Action
CPB operates by replacing the substrate water with a carbonyl (C=O) group . The Zn2+ ion, along with positively charged residues, decreases the pKa of the bound water to approximately 7 . Glu270 acts as a base to allow for the attack at the amide carbonyl group during nucleophilic addition and as an acid during elimination when the water proton is transferred to the leaving nitrogen group .
Biochemical Pathways
CPB catalyzes the hydrolysis of peptide bonds at the C-terminus of peptides and proteins . This hydrolysis may be a step in the degradation of some substrate molecules or may result in the maturation of others . The physiological effect of the hydrolytic action is thus varied and also site- and organism-dependent .
Pharmacokinetics
It is known that the enzyme is secreted by the pancreas and travels to the small intestine, where it aids in protein digestion
Result of Action
The primary result of CPB’s action is the cleavage of basic amino acids, specifically arginine and lysine, from the C-terminus of a peptide . This enzymatic action aids in protein digestion in the small intestine . In addition, plasma carboxypeptidase B is responsible for converting the C5a protein into C5a des-Arg, with one less amino acid .
Action Environment
The action of CPB is influenced by environmental factors such as temperature . For instance, changes in trastuzumab charge variants brought about by CPB treatment and subsequent storage at 8 or 37 °C for up to 24 h were monitored by cation-exchange chromatography analysis . This study showed that the length of exposure to elevated temperature is a critical consideration in charge variant analysis .
生化学分析
Biochemical Properties
Carboxypeptidase B is highly specific for basic amino acids, particularly lysine and arginine . It interacts with various enzymes, proteins, and other biomolecules. For instance, carboxypeptidase B is activated by trypsin, which cleaves the zymogen form to produce the active enzyme . Additionally, carboxypeptidase B can act on other amino acids such as valine, leucine, isoleucine, asparagine, glycine, and glutamine, albeit at a slower rate . The enzyme contains one atom of zinc per mole of protein, which is essential for its catalytic activity .
Cellular Effects
Carboxypeptidase B influences various cellular processes, including protein digestion and metabolism. It affects cell signaling pathways by modulating the levels of basic amino acids, which are crucial for protein synthesis and other cellular functions . Carboxypeptidase B also impacts gene expression by regulating the availability of amino acids required for the synthesis of proteins involved in cellular metabolism . The enzyme’s activity can influence cellular processes such as cell growth, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of carboxypeptidase B involves the hydrolysis of peptide bonds at the C-terminal end of polypeptides . The enzyme binds to the substrate through its active site, which contains a zinc ion coordinated by two histidines, a glutamic acid, and a water molecule . This binding facilitates the cleavage of the peptide bond, releasing the basic amino acid from the polypeptide chain . Carboxypeptidase B can be inhibited by the presence of excess arginine, lysine, and ornithine, which compete with the substrate for binding to the active site .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of carboxypeptidase B can change over time due to factors such as stability and degradation. The enzyme is stable at a pH optimum of 7.9 and a temperature of 37°C . Prolonged exposure to elevated temperatures can lead to degradation and loss of activity . Studies have shown that carboxypeptidase B can maintain its activity for up to 24 hours when stored at 8°C or 37°C . Long-term effects on cellular function can include alterations in protein digestion and metabolism due to changes in enzyme activity.
Dosage Effects in Animal Models
The effects of carboxypeptidase B vary with different dosages in animal models. At low doses, the enzyme can enhance protein digestion and improve nutrient absorption . At high doses, carboxypeptidase B can cause adverse effects such as toxicity and disruption of normal cellular functions . Threshold effects observed in studies include changes in amino acid levels and alterations in metabolic pathways . It is essential to determine the optimal dosage to achieve the desired effects without causing harm.
Metabolic Pathways
Carboxypeptidase B is involved in various metabolic pathways, including protein digestion and amino acid metabolism . The enzyme interacts with other enzymes and cofactors to regulate the hydrolysis of peptide bonds and the release of basic amino acids . Carboxypeptidase B can affect metabolic flux by modulating the levels of amino acids available for protein synthesis and other metabolic processes . Changes in metabolite levels can influence cellular functions such as energy production and biosynthesis.
Transport and Distribution
Carboxypeptidase B is transported and distributed within cells and tissues through various mechanisms. The enzyme can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Carboxypeptidase B can also be localized to specific cellular compartments, where it exerts its catalytic activity . The distribution of the enzyme can affect its localization and accumulation, influencing its overall function and activity.
Subcellular Localization
The subcellular localization of carboxypeptidase B is crucial for its activity and function. The enzyme is typically found in the lysosomes and other organelles involved in protein digestion . Targeting signals and post-translational modifications can direct carboxypeptidase B to specific compartments within the cell . The localization of the enzyme can influence its interactions with substrates and other biomolecules, affecting its overall activity and function.
準備方法
Synthetic Routes and Reaction Conditions: Suc-Ala-Ala-Pro-Phe-SBzl can be synthesized through recombinant DNA technology. The process involves introducing plasmids with the recombinant carboxypeptidase B protogene sequence into Escherichia coli cells to construct a recombinant engineering strain. The strain is then fermented to induce and express the recombinant carboxypeptidase B protogene. The enzyme is subsequently renatured, converted using pancreatin, and purified to obtain active carboxypeptidase B .
Industrial Production Methods: In industrial settings, carboxypeptidase B is often produced using genetically modified organisms such as Pichia pastoris. The gene encoding the amino acid sequence of carboxypeptidase B is chemically synthesized and transformed into the expression host. The recombinant carboxypeptidase B is then expressed as an active protease with properties identical to the native enzyme .
化学反応の分析
Types of Reactions: Suc-Ala-Ala-Pro-Phe-SBzl primarily undergoes hydrolysis reactions, where it cleaves peptide bonds at the C-terminal end of proteins and peptides . It does not typically participate in oxidation, reduction, or substitution reactions.
Common Reagents and Conditions: The enzyme operates optimally at a pH range of 7.0-9.0 and requires the presence of zinc ions (Zn²⁺) for its catalytic activity . The hydrolysis reaction involves the cleavage of peptide bonds, releasing basic amino acids such as arginine and lysine from the C-terminal end .
Major Products: The primary products of carboxypeptidase B-mediated hydrolysis are peptides and proteins with cleaved C-terminal basic amino acids .
科学的研究の応用
Suc-Ala-Ala-Pro-Phe-SBzl has a wide range of applications in scientific research:
類似化合物との比較
Suc-Ala-Ala-Pro-Phe-SBzl is unique in its specificity for cleaving basic amino acids (arginine and lysine) from the C-terminal end of peptides and proteins . Similar compounds include:
Carboxypeptidase A: Prefers aromatic or branched-chain amino acids at the C-terminal end.
Carboxypeptidase E: Involved in the maturation of neuroendocrine peptides and has a different substrate specificity compared to carboxypeptidase B.
Glutamate Carboxypeptidase: Cleaves C-terminal glutamate residues from peptides.
This compound stands out due to its specificity for basic amino acids and its involvement in various physiological processes.
特性
IUPAC Name |
4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-benzylsulfanyl-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H38N4O7S/c1-20(32-26(36)15-16-27(37)38)28(39)33-21(2)30(41)35-17-9-14-25(35)29(40)34-24(18-22-10-5-3-6-11-22)31(42)43-19-23-12-7-4-8-13-23/h3-8,10-13,20-21,24-25H,9,14-19H2,1-2H3,(H,32,36)(H,33,39)(H,34,40)(H,37,38)/t20-,21-,24-,25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWURVFFNODFJBJ-NBMBROAQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)SCC3=CC=CC=C3)NC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)SCC3=CC=CC=C3)NC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H38N4O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
610.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless powder; [Sigma-Aldrich MSDS] | |
| Record name | Carboxypeptidase B | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/12770 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
9025-24-5 | |
| Record name | Carboxypeptidase B | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.795 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7,7-Dimethyl-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B1406493.png)



![1H-Pyrazole, 1-[(2-chloro-5-fluorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-](/img/structure/B1406497.png)
![4-Bromo-N-[2-(dimethylamino)ethyl]-3-ethoxybenzamide](/img/structure/B1406498.png)





![5'-Fluoro-2'-methoxy-[3,4'-bipyridine]-6-carbaldehyde](/img/structure/B1406514.png)


